2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
Brand Name:
Vulcanchem
CAS No.:
118876-57-6
VCID:
VC20749580
InChI:
InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19)
SMILES:
C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N
Molecular Formula:
C12H9N3O4S
Molecular Weight:
291.28 g/mol
2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline
CAS No.: 118876-57-6
Cat. No.: VC20749580
Molecular Formula: C12H9N3O4S
Molecular Weight: 291.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118876-57-6 |
|---|---|
| Molecular Formula | C12H9N3O4S |
| Molecular Weight | 291.28 g/mol |
| IUPAC Name | 2,3-dioxo-1,4-dihydrobenzo[f]quinoxaline-7-sulfonamide |
| Standard InChI | InChI=1S/C12H9N3O4S/c13-20(18,19)9-3-1-2-7-6(9)4-5-8-10(7)15-12(17)11(16)14-8/h1-5H,(H,14,16)(H,15,17)(H2,13,18,19) |
| Standard InChI Key | WMMJNDRCLVWVIF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N |
| Canonical SMILES | C1=CC2=C(C=CC3=C2NC(=O)C(=O)N3)C(=C1)S(=O)(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator